2-amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide
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Overview
Description
(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide is a compound that belongs to the class of organic compounds known as amides. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the furan ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide typically involves the reaction of a furan derivative with an appropriate amine. One common method involves the use of microwave-assisted synthesis, which allows for the efficient formation of amide bonds under mild conditions. For example, the reaction of 2-furoic acid with cyclopropylamine and 3-methylbutanoyl chloride in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of biorefineries to obtain furan derivatives from biomass. The furan derivatives can then be subjected to chemical transformations to produce the desired amide. This approach is environmentally friendly and aligns with the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the furan ring.
Industry: Utilized in the development of new materials and chemicals derived from biomass.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . Additionally, it may exert anti-inflammatory effects by modulating the activity of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects. This makes the compound more resistant to certain chemical reactions and may enhance its biological activity compared to other furan derivatives .
Properties
Molecular Formula |
C13H20N2O2 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)12(14)13(16)15(10-5-6-10)8-11-4-3-7-17-11/h3-4,7,9-10,12H,5-6,8,14H2,1-2H3 |
InChI Key |
KSLJDLFXRPJROJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=CO1)C2CC2)N |
Origin of Product |
United States |
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